molecular formula C8H5ClN2O2 B174096 4-Chloro-2-methyl-5-nitrobenzonitrile CAS No. 178448-14-1

4-Chloro-2-methyl-5-nitrobenzonitrile

Cat. No.: B174096
CAS No.: 178448-14-1
M. Wt: 196.59 g/mol
InChI Key: LXKOLWLJMJBJPY-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-5-nitrobenzonitrile is an organic compound with the molecular formula C8H5ClN2O2. It is a derivative of benzonitrile, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Scientific Research Applications

4-Chloro-2-methyl-5-nitrobenzonitrile is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic compounds.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of dyes, pigments, and agrochemicals.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-methyl-5-nitrobenzonitrile can be synthesized through several methods. One common method involves the nitration of 4-chloro-2-methylbenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration of the benzene ring.

Another method involves the chlorination of 2-methyl-5-nitrobenzonitrile using chlorine gas in the presence of a catalyst such as iron(III) chloride. This reaction also requires careful temperature control to prevent over-chlorination.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and chlorination processes. These processes are optimized for high yield and purity, with stringent control over reaction conditions to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-5-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Iron powder and hydrochloric acid, or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

    Reduction: 4-Chloro-2-methyl-5-aminobenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

    Oxidation: 4-Chloro-2-methyl-5-nitrobenzoic acid.

Mechanism of Action

The mechanism of action of 4-chloro-2-methyl-5-nitrobenzonitrile depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes or interact with specific proteins. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, while the nitrile group can participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitrobenzonitrile: Similar structure but with different substitution pattern.

    4-Amino-2-chlorobenzonitrile: Contains an amino group instead of a nitro group.

    4-Chloro-3-methoxy-5-nitrobenzamide: Contains a methoxy group and an amide group.

Uniqueness

4-Chloro-2-methyl-5-nitrobenzonitrile is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

4-chloro-2-methyl-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c1-5-2-7(9)8(11(12)13)3-6(5)4-10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKOLWLJMJBJPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443037
Record name 4-Chloro-2-methyl-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178448-14-1
Record name 4-Chloro-2-methyl-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-2-methylbenzonitrile (10 g, 66 mmol) in conc. H2SO4 was added KNO3 (7.0 g, 69.3 mmol) at 0° C. in small portions, and then the reaction mixture was stirred overnight at ambient temperature. It was then poured into ice and extracted with AcOEt. The combined extracts were washed by sat. NaHCO3 aq., dried over MgSO4 and concentrated. The resulting precipitates were collected by filtration, washed with ether, and dried under reduced pressure to give 5.5 g (42%) of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Name
KNO3
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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